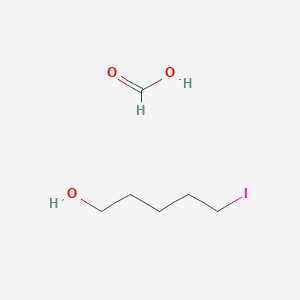
Formic acid;5-iodopentan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Formic acid;5-iodopentan-1-ol is a compound formed by the combination of formic acid and 5-iodopentan-1-ol in a 1:1 ratio. The molecular formula of this compound is C6H13IO3, and it has a molecular weight of 260.070 g/mol
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Formic acid;5-iodopentan-1-ol can be synthesized through the esterification reaction between formic acid and 5-iodopentan-1-ol. The reaction typically involves the use of a catalyst, such as sulfuric acid, to facilitate the formation of the ester bond. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase the yield. The use of high-purity starting materials and efficient separation techniques, such as distillation or crystallization, ensures the production of high-quality this compound.
Analyse Des Réactions Chimiques
Types of Reactions
Formic acid;5-iodopentan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids and aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols and alkanes.
Substitution: The iodine atom in the compound can be substituted with other functional groups, such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide or ammonia.
Major Products Formed
The major products formed from these reactions include carboxylic acids, aldehydes, alcohols, alkanes, and substituted derivatives of the original compound .
Applications De Recherche Scientifique
Formic acid;5-iodopentan-1-ol has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an antimicrobial agent.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and specialty chemicals
Mécanisme D'action
The mechanism of action of formic acid;5-iodopentan-1-ol involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting metabolic pathways and cellular processes. For example, formic acid is known to inhibit mitochondrial cytochrome c oxidase, leading to metabolic acidosis . The iodine atom in 5-iodopentan-1-ol can participate in halogen bonding, influencing the compound’s reactivity and interactions with other molecules .
Comparaison Avec Des Composés Similaires
Similar Compounds
Formic acid;5-bromopentan-1-ol: Similar structure but with a bromine atom instead of iodine.
Formic acid;5-chloropentan-1-ol: Similar structure but with a chlorine atom instead of iodine.
Formic acid;5-fluoropentan-1-ol: Similar structure but with a fluorine atom instead of iodine
Uniqueness
Formic acid;5-iodopentan-1-ol is unique due to the presence of the iodine atom, which imparts distinct chemical properties such as higher reactivity in substitution reactions and potential biological activity. The iodine atom also enhances the compound’s ability to participate in halogen bonding, making it a valuable reagent in organic synthesis .
Propriétés
Numéro CAS |
91712-74-2 |
|---|---|
Formule moléculaire |
C6H13IO3 |
Poids moléculaire |
260.07 g/mol |
Nom IUPAC |
formic acid;5-iodopentan-1-ol |
InChI |
InChI=1S/C5H11IO.CH2O2/c6-4-2-1-3-5-7;2-1-3/h7H,1-5H2;1H,(H,2,3) |
Clé InChI |
ZBUXNXWMYJWZNS-UHFFFAOYSA-N |
SMILES canonique |
C(CCO)CCI.C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


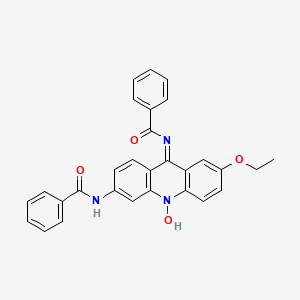

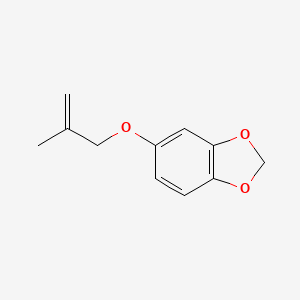
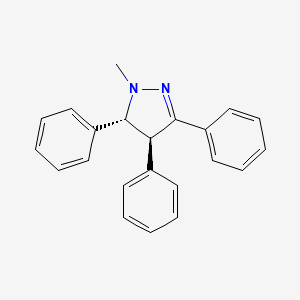
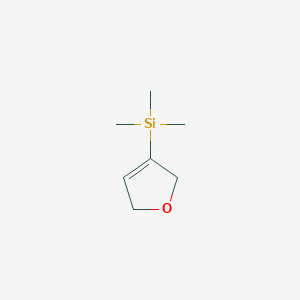
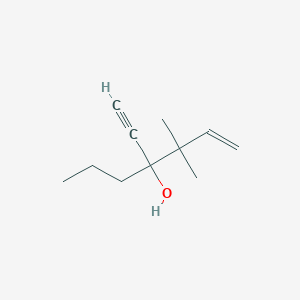

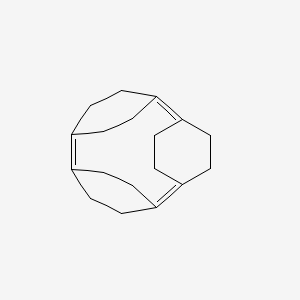
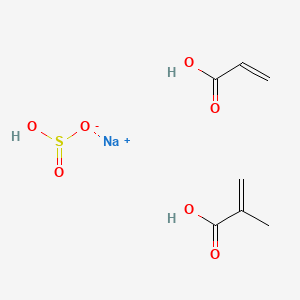


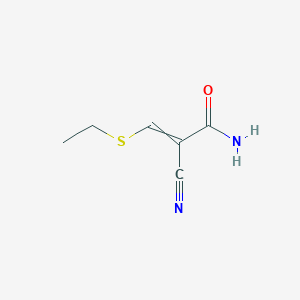
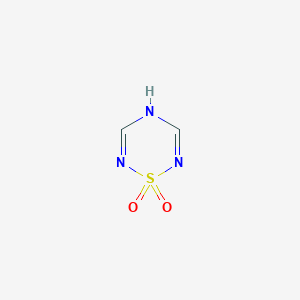
![N-(3,6-Dioxocyclohexa-1,4-dien-1-yl)-N'-{4-[2-(2,4-dioxopentan-3-yl)hydrazinyl]phenyl}urea](/img/structure/B14363999.png)
